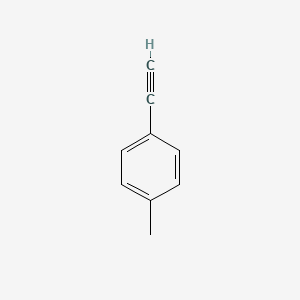

4-Ethynyltoluene

Description

Properties

IUPAC Name |

1-ethynyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8/c1-3-9-6-4-8(2)5-7-9/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZVOXHGCKKOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34807-69-7 | |

| Record name | Benzene, 1-ethynyl-4-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34807-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30227420 | |

| Record name | Benzene, 1-ethynyl-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-97-2 | |

| Record name | 4-Methylphenylacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toluene, p-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethynyl-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethynyltoluene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Ethynyltoluene. This compound, also known as p-tolylacetylene, is a valuable building block in organic synthesis, particularly in the development of liquid crystals and complex molecular architectures.[1][2]

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C₉H₈[1][3][4][5] |

| Molecular Weight | 116.16 g/mol [1][3][4][5] |

| Appearance | Clear pale yellow liquid[1][2] |

| Boiling Point | 168-170 °C (lit.)[1][2][3][6][7][8] |

| Melting Point | 168-170 °C (Note: This value is widely reported but is identical to the boiling point and likely an error in many databases; terminal alkynes with this molecular weight are typically liquid at room temperature.)[1][6][8][9] |

| Density | 0.916 g/mL at 25 °C (lit.)[1][2][3][7][8] |

| Refractive Index (n20/D) | 1.547 (lit.)[1][2][3][6][7] |

| Flash Point | 49 °C (120.2 °F) - closed cup[1][7][8] |

| Water Solubility | Insoluble[1][2][6][8][9] |

| Vapor Pressure | 2.62 mmHg at 25°C[1][9] |

Structural Information

The structural identifiers for this compound are crucial for its unambiguous identification in chemical databases and literature.

| Identifier | Value |

| IUPAC Name | 1-ethynyl-4-methylbenzene[4][10] |

| Synonyms | p-Tolylacetylene, 1-Ethynyl-4-methylbenzene, 4-Methylphenylacetylene[1][2][5][8] |

| CAS Number | 766-97-2[1][2][3][8] |

| SMILES String | Cc1ccc(cc1)C#C[3][8][11] |

| InChI | 1S/C9H8/c1-3-9-6-4-8(2)5-7-9/h1,4-7H,2H3[3][4][7][8] |

| InChIKey | KSZVOXHGCKKOLL-UHFFFAOYSA-N[3][4][8][9] |

graph "4_Ethynyltoluene_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Benzene ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="-1.3,0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];

// Double bonds in ring C1 -- C6 [label=""]; C2 -- C3 [label=""]; C4 -- C5 [label=""];

// Single bonds in ring C1 -- C2 [style=dashed]; C2 -- C5 [style=dashed]; C3 -- C4 [style=dashed]; C3 -- C6 [style=dashed];

// Methyl group C_CH3 [pos="0,2.5!", label="CH₃"]; C1 -- C_CH3;

// Ethynyl group C_triple1 [pos="0,-2.5!", label="C"]; C_triple2 [pos="0,-3.5!", label="CH"]; C4 -- C_triple1; C_triple1 -- C_triple2 [label="≡"];

// Invisible nodes for alignment node [style=invis]; p1 [pos="-2.5,0!"]; p2 [pos="2.5,0!"]; }

Caption: Molecular structure of this compound.

Experimental Protocol: Synthesis of this compound

Aryl-terminal alkynes like this compound are important intermediates in organic synthesis.[9] The following is a representative method for its preparation.[9]

Reaction: Preparation of 4-methylphenylacetylene from p-toluene ethynyl bromide.

Materials:

-

p-Toluene ethynyl bromide (0.5 mmol, 98 mg)

-

Cesium carbonate (0.5 mmol, 163 mg)

-

Dimethyl sulfoxide (DMSO) (5 mL)

-

Deionized water

-

Ether

-

Saturated salt solution

-

Anhydrous sodium sulfate

-

Petroleum ether (for column chromatography)

Procedure:

-

To a 60 mL sealed tube reactor, add p-toluene ethynyl bromide (98 mg, 0.5 mmol), cesium carbonate (163 mg, 0.5 mmol), and dimethyl sulfoxide (5 mL).[9]

-

Stir the reaction mixture at 95 °C for 15 hours.[9]

-

After the reaction is complete, add deionized water to the system.

-

Extract the aqueous mixture with ether.

-

Wash the combined organic layer with a saturated salt solution.

-

Dry the organic layer over anhydrous sodium sulfate.[9]

-

Evaporate the solvent under reduced pressure to obtain the crude product.[9]

-

Purify the crude product by column chromatography using petroleum ether as the eluent to yield 4-methylphenylacetylene as a colorless liquid (54 mg, 93% yield).[9]

Caption: Workflow for the synthesis of this compound.

Applications

This compound is a versatile intermediate in organic chemistry. Its primary applications include:

-

Organic Synthesis: It serves as a key building block for creating more complex molecules, such as in the cycloaddition of alkynes to form bis(bicyclic) products.[2][7]

-

Liquid Crystals: It is used as an intermediate in the manufacturing of liquid crystals, which are essential components in display technologies.[1]

-

Research: It is utilized in various research contexts, including proteomics research and the synthesis of novel chemical compounds.[5]

References

- 1. Cas 766-97-2,this compound | lookchem [lookchem.com]

- 2. This compound | 766-97-2 [chemicalbook.com]

- 3. 4-乙炔基甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Benzene, 1-ethynyl-4-methyl- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound 97 766-97-2 [sigmaaldrich.com]

- 8. 766-97-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound [chembk.com]

- 10. p-Ethynyltoluene | C9H8 | CID 13018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzene, 1-ethynyl-4-methyl- (CAS 766-97-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

Spectroscopic Profile of p-Tolylacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for p-tolylacetylene (also known as 4-methylphenylacetylene). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data

The spectroscopic data for p-tolylacetylene is summarized in the tables below, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.39 | d | 8.1 | 2H, Aromatic (ortho to -C≡CH) |

| 7.09 | d | 8.1 | 2H, Aromatic (meta to -C≡CH) |

| 2.99 | s | - | 1H, Acetylenic |

| 2.32 | s | - | 3H, Methyl |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 138.4 | Aromatic (quaternary, para to -C≡CH) |

| 132.0 | Aromatic (ortho to -C≡CH) |

| 129.1 | Aromatic (meta to -C≡CH) |

| 119.3 | Aromatic (quaternary, ipso to -C≡CH) |

| 83.7 | Acetylenic (quaternary) |

| 77.2 | Acetylenic (CH) |

| 21.4 | Methyl |

Infrared (IR) Spectroscopy

The following table lists the significant absorption bands in the infrared spectrum of p-tolylacetylene.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3291 | Strong | ≡C-H stretch |

| 3055 - 3025 | Medium | Aromatic C-H stretch |

| 2920 | Weak | Aliphatic C-H stretch (methyl) |

| 2107 | Weak | -C≡C- stretch |

| 1608 | Medium | Aromatic C=C stretch |

| 1509 | Strong | Aromatic C=C stretch |

| 818 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS)

The mass spectrum of p-tolylacetylene is characterized by a prominent molecular ion peak and several key fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 116 | 100 | [M]⁺ (Molecular Ion) |

| 115 | 85 | [M-H]⁺ |

| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 10 | [C₅H₅]⁺ |

| 39 | 8 | [C₃H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

-

Sample Preparation :

-

Weigh approximately 10-20 mg of p-tolylacetylene for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

-

Instrument Parameters :

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a 45-degree pulse angle and a 2-second relaxation delay are commonly used, with proton decoupling to simplify the spectrum.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

FT-IR Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

Place a small drop of liquid p-tolylacetylene between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

-

-

Instrument Parameters :

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Record a background spectrum of the clean, empty salt plates.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction :

-

Introduce a small amount of the volatile liquid p-tolylacetylene into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

-

-

Ionization and Analysis :

-

Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition and Interpretation :

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like p-tolylacetylene.

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-ethynyl-4-methylbenzene (also known as p-tolylacetylene), a valuable building block in organic synthesis, materials science, and pharmaceutical development. The document details key methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols and reaction pathway visualizations.

Introduction

1-Ethynyl-4-methylbenzene is an aromatic alkyne of significant interest due to its utility in constructing complex molecular architectures. Its rigid, linear structure and reactive terminal alkyne moiety make it a versatile precursor for the synthesis of polymers, functional materials, and biologically active compounds. This guide focuses on the most prevalent and efficient methods for its synthesis, providing the necessary technical details for laboratory application.

Sonogashira Coupling

The Sonogashira coupling is the most widely employed method for the synthesis of 1-ethynyl-4-methylbenzene. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The reaction is typically carried out in the presence of a copper(I) co-catalyst and an amine base.

A common strategy involves a two-step process: the Sonogashira coupling of a 4-halotoluene with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by the deprotection of the silyl group to yield the terminal alkyne. Alternatively, one-pot procedures have been developed using other acetylene surrogates.

Two-Step Sonogashira Coupling and Deprotection

This approach offers a reliable method to introduce the ethynyl group while avoiding potential side reactions associated with free acetylene gas.

Experimental Protocol: Sonogashira Coupling of 4-Iodotoluene with Trimethylsilylacetylene

A mixture of 4-iodotoluene (1.0 eq), trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) is prepared in a suitable solvent such as triethylamine or a mixture of THF and an amine base. The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is worked up by filtration to remove the amine salt, followed by solvent evaporation. The crude product is then purified by column chromatography on silica gel.

Experimental Protocol: Deprotection of 4-(Trimethylsilylethynyl)toluene

The purified 4-(trimethylsilylethynyl)toluene is dissolved in a solvent such as methanol or a mixture of THF and methanol. A base, typically potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF), is added to the solution. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or GC-MS). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 1-ethynyl-4-methylbenzene, which can be further purified by distillation or column chromatography.

Table 1: Quantitative Data for the Two-Step Sonogashira Synthesis of 1-Ethynyl-4-methylbenzene

| Aryl Halide | Acetylene Source | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Et₃N | RT-60 | 2-24 | 85-98 |

| 4-Bromotoluene | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 80 | 12 | 75 |

| 4-Iodotoluene | Trimethylsilylacetylene | Pd/C | CuI | Et₃N | THF | 50 | 6 | 92 |

One-Pot Sonogashira Coupling

To improve efficiency, one-pot procedures have been developed that combine the coupling and deprotection steps, or utilize alternative acetylene sources that do not require a separate deprotection step.

Experimental Protocol: One-Pot Synthesis from 4-Bromotoluene and 2-Methyl-3-butyn-2-ol

To a solution of 4-bromotoluene (1.0 eq) and 2-methyl-3-butyn-2-ol (1.5 eq) in a suitable solvent like diisopropylamine (DIPA) or a mixture of toluene and a strong base, are added the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and CuI. The reaction mixture is heated under an inert atmosphere. The in-situ generated potassium hydroxide from the reaction of the base with the alcohol byproduct facilitates the cleavage of the acetone protecting group, yielding the terminal alkyne which then couples with the aryl halide. Reaction progress is monitored by TLC or GC-MS. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography or distillation.

Table 2: Quantitative Data for One-Pot Sonogashira Synthesis

| Aryl Halide | Acetylene Source | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ | CuI | KOH | DIPA | 80 | 24 | 88 |

| 4-Iodotoluene | Acetylene gas | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 50 | 4 | 95 |

Alternative Synthesis Pathways from 4-Methylbenzaldehyde

While Sonogashira coupling is the most common, other methods starting from readily available 4-methylbenzaldehyde offer viable alternatives. These include the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process that converts an aldehyde into a terminal alkyne. The first step involves the formation of a 1,1-dibromoalkene, which is then treated with a strong base to yield the alkyne.

Experimental Protocol: Corey-Fuchs Reaction

-

Step 1: Synthesis of 1-(2,2-Dibromovinyl)-4-methylbenzene: To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0 °C is added carbon tetrabromide (1.0 eq) portion-wise. The resulting mixture is stirred for a few minutes before a solution of 4-methylbenzaldehyde (1.0 eq) in dichloromethane is added. The reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then concentrated and purified by column chromatography to yield the dibromoalkene.

-

Step 2: Synthesis of 1-Ethynyl-4-methylbenzene: The purified 1-(2,2-dibromovinyl)-4-methylbenzene is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium (2.2 eq) in hexanes is added dropwise. The reaction is stirred at -78 °C for a period of time and then allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give 1-ethynyl-4-methylbenzene, which is purified by distillation or chromatography.

Table 3: Quantitative Data for the Corey-Fuchs Reaction

| Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Methylbenzaldehyde | 1. CBr₄, PPh₃2. n-BuLi | 1. DCM2. THF | 1. 0 to RT2. -78 to RT | 1. 1-32. 2-4 | 70-85 (over two steps) |

Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation provides a one-pot method for the conversion of aldehydes to terminal alkynes using the Ohira-Bestmann reagent.

Experimental Protocol: Seyferth-Gilbert Homologation

To a solution of 4-methylbenzaldehyde (1.0 eq) and the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 eq) in methanol at room temperature is added potassium carbonate (2.0 eq). The reaction mixture is stirred at room temperature until the aldehyde is consumed. The reaction is then quenched with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to afford 1-ethynyl-4-methylbenzene.

Table 4: Quantitative Data for the Seyferth-Gilbert Homologation

| Starting Material | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Methylbenzaldehyde | Ohira-Bestmann Reagent | K₂CO₃ | Methanol | RT | 12-24 | 80-95 |

Conclusion

This guide has detailed the most effective and commonly used synthetic pathways for 1-ethynyl-4-methylbenzene. The Sonogashira coupling remains the method of choice for many applications due to its high yields and functional group tolerance. However, for specific applications or when starting from different precursors, the Corey-Fuchs reaction and Seyferth-Gilbert homologation offer valuable alternatives. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the synthesis and application of this important chemical intermediate.

An In-depth Technical Guide to 4-Ethynyltoluene: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 4-Ethynyltoluene. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize this versatile compound in their work. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for its synthesis and purification, and visualizes important reaction pathways.

Core Physical and Chemical Properties

This compound, also known as 1-ethynyl-4-methylbenzene or p-tolylacetylene, is an aromatic hydrocarbon characterized by a toluene molecule substituted with an ethynyl group at the para position.[1] Its chemical structure combines the features of an aromatic ring and a terminal alkyne, making it a valuable building block in organic synthesis.[2]

Structural and General Information

| Property | Value | Reference |

| IUPAC Name | 1-ethynyl-4-methylbenzene | [3] |

| Synonyms | 4-Methylphenylacetylene, p-Tolylacetylene | [3] |

| CAS Number | 766-97-2 | [4] |

| Molecular Formula | C₉H₈ | [4][5] |

| Molecular Weight | 116.16 g/mol | [4] |

| Appearance | Clear, colorless to pale yellow liquid or solid | [6][7] |

| Odor | Mild aromatic | [2] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 23 °C | [8] |

| Boiling Point | 168-170 °C (at 760 mmHg) | [2] |

| Density | 0.916 g/mL at 25 °C | [9] |

| Flash Point | 48 °C (closed cup) | [8][10] |

| Refractive Index (n20/D) | 1.547 | [9] |

| Vapor Pressure | 2.62 mmHg at 25 °C | [1][11] |

| Water Solubility | Insoluble | [6][11] |

Spectroscopic Data

| Spectroscopy | Data Reference |

| ¹H NMR | [1][12] |

| ¹³C NMR | [10] |

| Infrared (IR) | [1][13] |

| Mass Spectrometry (MS) | [1] |

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

A common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction between a 4-halotoluene (typically 4-iodotoluene) and a protected or terminal acetylene.[8][14] The following protocol is a representative example.

Materials:

-

4-Iodotoluene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous and deoxygenated

-

Toluene, anhydrous

-

Methanol

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodotoluene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene and anhydrous, deoxygenated triethylamine (2:1 v/v). Stir the mixture at room temperature to dissolve the solids.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the 4-iodotoluene.

-

Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude product in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature for 2 hours.

-

Extraction: Remove the methanol under reduced pressure. Add diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Caption: Workflow for the synthesis of this compound via Sonogashira coupling.

Purification by Vacuum Distillation

Due to its relatively high boiling point, this compound is best purified by vacuum distillation to prevent thermal decomposition.[15]

Procedure:

-

Setup: Assemble a vacuum distillation apparatus with a short path distillation head. Ensure all joints are properly sealed with vacuum grease.

-

Distillation: Place the crude this compound in the distillation flask. Heat the flask gently in an oil bath.

-

Fraction Collection: Collect the fraction that distills at a temperature corresponding to the expected boiling point at the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point of 168-170 °C.

-

Storage: Store the purified, colorless liquid under an inert atmosphere in a cool, dark place.

Chemical Reactivity and Applications

The terminal alkyne group in this compound is the primary site of its chemical reactivity, making it a versatile reagent in organic synthesis.

Cycloaddition Reactions

This compound can participate in various cycloaddition reactions, such as [2+2+2] cycloadditions and Diels-Alder reactions, to form complex polycyclic aromatic systems.

Polymerization

The ethynyl group allows for the polymerization of this compound, leading to the formation of conjugated polymers with potential applications in materials science and electronics.[4][16]

Caption: A representative [4+2] cycloaddition reaction involving this compound.

Safety and Handling

This compound is a flammable liquid and solid and should be handled with appropriate safety precautions.[8][10] It is irritating to the eyes, respiratory system, and skin.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.[17] Ground and bond containers when transferring material.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[6]

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis, particularly in the construction of complex aromatic structures and polymers, makes it a compound of significant interest to the scientific community. The experimental protocols and data provided in this guide are intended to facilitate its safe and effective use in research and development.

References

- 1. p-Ethynyltoluene | C9H8 | CID 13018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 766-97-2,this compound | lookchem [lookchem.com]

- 3. Benzene, 1-ethynyl-4-methyl- [webbook.nist.gov]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. chembk.com [chembk.com]

- 6. This compound | 766-97-2 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. This compound(766-97-2) 1H NMR spectrum [chemicalbook.com]

- 13. This compound(766-97-2)IR [chemicalbook.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. How To [chem.rochester.edu]

- 16. Polymerization in Mixed Solvents - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 17. Benzene, 1-ethynyl-4-methyl- [webbook.nist.gov]

Solubility and Stability of 4-Ethynyltoluene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Ethynyltoluene (p-tolylacetylene), a key building block in organic synthesis, particularly in the development of pharmaceuticals and liquid crystals. Understanding its behavior in various organic solvents is critical for reaction optimization, formulation development, and ensuring the integrity of chemical processes. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the expected solubility trends, details robust experimental protocols for its determination, and provides a framework for assessing its stability under various stress conditions.

Physicochemical Properties of this compound

This compound is a clear, pale-yellow liquid at room temperature.[1][2][3] As a terminal arylalkyne, its chemical reactivity and physical properties are dictated by the electron-rich aromatic ring and the acidic proton of the ethynyl group.[4] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 766-97-2 | [1][5] |

| Molecular Formula | C₉H₈ | [1][2] |

| Molecular Weight | 116.16 g/mol | [1] |

| Appearance | Clear pale yellow liquid | [1][2][3] |

| Boiling Point | 168-170 °C (lit.) | [1][3] |

| Density | 0.916 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.547 (lit.) | [1] |

| Water Solubility | Insoluble | [1][2][3][4] |

Solubility Profile

Based on the principle of "like dissolves like," this compound, a nonpolar aromatic hydrocarbon, is expected to be soluble in a range of common organic solvents.[6] While specific quantitative solubility data is scarce, a qualitative assessment suggests good solubility in non-polar and weakly polar solvents. A comprehensive understanding of its quantitative solubility is crucial for various applications.

Predicted Solubility in Common Organic Solvents

The expected solubility of this compound in a selection of organic solvents is presented in Table 2. This table is based on the general solubility of alkynes and aromatic compounds.[7][8][9]

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index | Predicted Solubility |

| Hexane | 0.1 | High |

| Toluene | 2.4 | High |

| Tetrahydrofuran (THF) | 4.0 | High |

| Acetone | 5.1 | Moderate to High |

| Ethanol | 4.3 | Moderate |

| Methanol | 5.1 | Moderate |

| Dimethylformamide (DMF) | 6.4 | Moderate to Low |

| Dimethyl sulfoxide (DMSO) | 7.2 | Low |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the quantitative solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (≥98% purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to 25 °C.

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies can determine the optimal equilibration time.[10]

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow any undissolved material to settle.

-

Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid material is transferred.

-

Dilute the aliquot with a known volume of the respective solvent to a concentration suitable for HPLC analysis.

-

-

HPLC Analysis:

-

Analyze the diluted samples by HPLC to determine the concentration of this compound.

-

A validated stability-indicating HPLC method should be used.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in g/100mL and mol/L.

-

A logical workflow for this experimental protocol is depicted in the following diagram.

References

- 1. This compound | 766-97-2 [chemicalbook.com]

- 2. This compound [chembk.com]

- 3. Cas 766-97-2,this compound | lookchem [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. p-Ethynyltoluene | C9H8 | CID 13018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Ethynyltoluene (CAS 766-97-2)

This guide provides a comprehensive technical overview of this compound, a versatile aromatic alkyne compound. It covers its physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its relevance in modern chemical research and development.

Physicochemical Properties

This compound, also known as 1-ethynyl-4-methylbenzene, is a clear, pale yellow liquid at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing essential data for handling, reaction setup, and analytical characterization.

| Property | Value |

| CAS Number | 766-97-2[2][3][4] |

| Molecular Formula | C₉H₈[3][4] |

| Molecular Weight | 116.16 g/mol [3][4] |

| Appearance | Clear pale yellow liquid[1][2] |

| Boiling Point | 168-170 °C (lit.)[2] |

| Density | 0.916 g/mL at 25 °C (lit.)[2] |

| Refractive Index (n20/D) | 1.547 (lit.)[2] |

| Flash Point | 49 °C (120.2 °F) - closed cup[2] |

| Water Solubility | Insoluble[1][2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and purity assessment of this compound. The following table outlines its characteristic spectral features.

| Spectroscopic Technique | Characteristic Peaks / Shifts |

| ¹H NMR | δ ~7.4 (d, 2H), ~7.1 (d, 2H), ~3.0 (s, 1H, ≡C-H), ~2.3 (s, 3H, -CH₃)[5] |

| ¹³C NMR | Signals corresponding to aromatic carbons, the methyl carbon, and the two alkyne carbons. |

| Infrared (IR) Spectroscopy | Strong ≡C-H stretch near 3300 cm⁻¹, C≡C stretch near 2100 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z 116, and a prominent (M-H)⁺ peak at m/z 115.[3] |

Synthesis and Experimental Protocols

The most prominent method for synthesizing this compound and its derivatives is the Sonogashira cross-coupling reaction.[6][7][8][9] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8]

General Sonogashira Coupling Protocol

This protocol describes the synthesis of a substituted alkyne, such as this compound, from an aryl halide and a terminal alkyne.

Experimental Protocol:

-

Reaction Setup : In a dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the aryl halide (e.g., 4-iodotoluene, 1.0 eq) in a suitable anhydrous solvent such as THF or DMA.

-

Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Base and Alkyne Addition : Add an amine base, typically triethylamine (Et₃N, 2-3 eq), followed by the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq).

-

Reaction Execution : Stir the reaction mixture at room temperature or with gentle heating (e.g., 75-80 °C) and monitor its progress using TLC or GC.[10]

-

Work-up : Once the reaction is complete, cool the mixture, dilute it with a suitable solvent like hexane, and wash with water or a saturated ammonium chloride solution. Dry the organic phase over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[10]

-

Deprotection (if necessary) : If a silyl-protected alkyne like trimethylsilylacetylene was used, the silyl group needs to be removed. This is typically achieved by treating the product with a base like potassium carbonate in methanol or a fluoride source like TBAF.

Caption: Workflow for the synthesis of this compound via Sonogashira coupling.

Applications in Research and Drug Development

This compound is a valuable building block in several areas of chemical science, most notably in drug discovery and materials science.[1][2]

Click Chemistry

The terminal alkyne group of this compound makes it an ideal participant in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[11][12] This reaction allows for the efficient and specific joining of the alkyne-containing molecule (like a drug candidate functionalized with this compound) to a molecule containing an azide group (like a fluorescent tag or a biological target).[13][14] The resulting stable triazole linkage is a key feature of this methodology.

This bioorthogonal reaction is widely used in drug discovery for:

-

Target identification and validation.

-

Bioconjugation to attach drugs to delivery systems or imaging agents.[13]

-

High-throughput screening of compound libraries.

References

- 1. This compound | 766-97-2 [chemicalbook.com]

- 2. Cas 766-97-2,this compound | lookchem [lookchem.com]

- 3. p-Ethynyltoluene | C9H8 | CID 13018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. rsc.org [rsc.org]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. Click chemistry - Wikipedia [en.wikipedia.org]

- 12. Click Chemistry [organic-chemistry.org]

- 13. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

4-Ethynyltoluene: A Technical Guide to Commercial Availability and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity assessment of 4-Ethynyltoluene (also known as 1-Ethynyl-4-methylbenzene or p-Tolylacetylene), a key building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. This document offers a structured summary of commercially available grades, detailed methodologies for purity determination, and a logical workflow for quality assessment.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥97%, with some vendors providing higher grades. The most common analytical method cited for purity assessment by suppliers is Gas Chromatography (GC).

| Supplier | Reported Purity | CAS Number | Notes |

| TCI America | >97.0% (GC)[1] | 766-97-2 | Also available with >98.0% purity.[2] |

| Sigma-Aldrich (Merck) | 97%[3][4][5] | 766-97-2 | - |

| Amerigo Scientific | 97%[6] | 766-97-2 | Buyer assumes responsibility to confirm purity. |

| Home Sunshine Pharma | High Quality | 766-97-2 | Specialized in API, intermediates, and fine chemicals.[7] |

| ChemicalBook | Varies by supplier | 766-97-2 | Lists multiple suppliers with varying purity claims.[8][9] |

| Shanghai Ruifu Chemical Co., Ltd. | >98.0% (GC)[10] | 766-97-2 | Leading manufacturer and supplier in China. |

Purity Assessment Workflow

A systematic approach is crucial for verifying the purity of this compound and identifying potential impurities. The following workflow outlines the key steps from sample reception to final purity determination.

Caption: Purity assessment workflow for this compound.

Experimental Protocols

Detailed experimental protocols are essential for accurate and reproducible purity assessment. The following sections provide methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is the most common method used by commercial suppliers to determine the purity of this compound.

Objective: To determine the percentage purity of this compound and identify any volatile impurities.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

-

GC Column: A non-polar or medium-polarity column is suitable, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain a working solution of approximately 100 µg/mL.

GC-MS Parameters:

| Parameter | Value |

| Inlet | Split mode (e.g., 50:1 split ratio) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Oven Temperature Program | - Initial temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final hold: 5 minutes at 280 °C |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 35 - 350 amu |

Data Analysis:

-

Integrate the peak corresponding to this compound and any impurity peaks in the total ion chromatogram (TIC).

-

Calculate the purity based on the area percentage of the this compound peak relative to the total peak area.

-

Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Potential impurities could arise from the synthesis process, such as unreacted starting materials or byproducts from the Sonogashira coupling (e.g., residual aryl halides, phosphine oxides).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an essential tool for structural confirmation and for detecting and quantifying impurities, including non-volatile ones that may not be detected by GC.

Objective: To confirm the chemical structure of this compound and to identify and quantify any proton-containing impurities.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker or Jeol, 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard with a known concentration and a distinct chemical shift if quantitative analysis is required (e.g., 1,3,5-trimethoxybenzene).

NMR Parameters:

| Parameter | Value |

| Solvent | CDCl₃ |

| Frequency | 400 MHz |

| Number of Scans | 16 |

| Relaxation Delay | 5 seconds (to ensure full relaxation for quantitative analysis) |

| Pulse Angle | 90° |

Expected ¹H NMR Spectrum of this compound (in CDCl₃):

-

~7.4 ppm (d, 2H): Aromatic protons ortho to the ethynyl group.

-

~7.1 ppm (d, 2H): Aromatic protons meta to the ethynyl group.

-

~3.0 ppm (s, 1H): Acetylenic proton.

-

~2.3 ppm (s, 3H): Methyl group protons.

Data Analysis:

-

Compare the obtained spectrum with a reference spectrum of pure this compound to confirm the structure.

-

Integrate the signals corresponding to this compound and any impurity signals.

-

Calculate the purity by comparing the integral of the product peaks to the sum of all integrals (product and impurities). If an internal standard is used, the absolute quantity can be determined.

Potential Impurities

Understanding the synthetic route is key to anticipating potential impurities. A common method for the synthesis of aryl alkynes like this compound is the Sonogashira cross-coupling reaction.

Caption: Generalized Sonogashira coupling reaction scheme.

Based on this and other potential synthetic routes, likely impurities may include:

-

Unreacted starting materials: 4-halotoluene (e.g., 4-iodotoluene, 4-bromotoluene).

-

Homocoupled products: Di-p-tolylacetylene (from the coupling of two 4-halotoluene molecules) or diacetylene derivatives.

-

Catalyst residues: Palladium and copper species.

-

Ligands and byproducts: Phosphine oxides (from phosphine ligands).

-

Solvent residues: Residual solvents from the reaction and purification steps.

By employing the analytical methods outlined in this guide, researchers can confidently assess the purity of their this compound samples, ensuring the quality and reliability of their experimental results.

References

- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. This compound | 766-97-2 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound [chembk.com]

- 8. rsc.org [rsc.org]

- 9. p-Ethynyltoluene | C9H8 | CID 13018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

4-Ethynyltoluene: A Versatile Building Block for Advanced Materials

An In-depth Technical Guide for Researchers and Materials Scientists

Introduction:

4-Ethynyltoluene (4-ET), also known as p-tolylacetylene, is an aromatic hydrocarbon featuring a terminal alkyne group and a methyl-substituted benzene ring. This unique molecular architecture makes it a highly versatile building block in materials science, offering a gateway to a diverse range of functional polymers and materials. Its terminal alkyne allows for participation in powerful synthetic transformations such as polymerization and click chemistry, while the toluene moiety influences the electronic and physical properties of the resulting materials. This technical guide explores the key applications of this compound in materials science, providing detailed experimental protocols, quantitative data on material properties, and visual workflows to aid researchers in harnessing its potential.

Core Applications in Materials Science

The reactivity of the ethynyl group is central to the application of this compound in materials synthesis. The two primary pathways for its utilization are direct polymerization to form poly(this compound) and its use as a synthon in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Synthesis of Poly(this compound)

This compound can undergo polymerization to yield poly(this compound), a conjugated polymer with potential applications in optoelectronics and as a precursor to other functional materials. Rhodium-based catalysts are particularly effective for the polymerization of substituted acetylenes like 4-ET, producing polymers with high stereoregularity and in high yields.[1]

Key Properties of Poly(this compound):

The properties of poly(this compound) are influenced by the polymerization conditions, including the choice of catalyst and reaction parameters. While extensive data for poly(this compound) is not broadly tabulated in a single source, the following table compiles representative data for poly(phenylacetylene)s synthesized under similar conditions, which can serve as a valuable reference.

| Property | Value | Catalyst System | Reference |

| Molecular Weight (Mw) | 11,800 - 281,000 g/mol | [Rh(nbd)Cl]₂ / Et₃N | [2] |

| Polydispersity Index (PDI) | 1.9 - 4.0 | [Rh(nbd)Cl]₂ / Et₃N | [2] |

| Stereoregularity (cis-content) | High | Rhodium(I) complexes | [1] |

| Thermal Stability (Td) | Decomposition onset often above 200 °C | Various | General knowledge on polyacetylenes |

Experimental Protocol: Rhodium-Catalyzed Polymerization of this compound

This protocol is adapted from established procedures for the polymerization of phenylacetylene derivatives.[2]

Materials:

-

This compound (monomer)

-

[Rh(nbd)Cl]₂ (rhodium catalyst)

-

Triethylamine (Et₃N, co-catalyst)

-

Anhydrous tetrahydrofuran (THF, solvent)

-

Methanol (for precipitation)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the rhodium catalyst, [Rh(nbd)Cl]₂, in anhydrous THF.

-

To this solution, add triethylamine as a co-catalyst.

-

In a separate flask, prepare a solution of this compound in anhydrous THF.

-

Slowly add the monomer solution to the catalyst solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours). The solution will typically become more viscous as the polymer forms.

-

Terminate the polymerization by exposing the reaction mixture to air.

-

Precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with stirring.

-

Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove unreacted monomer and catalyst residues.

-

Dry the polymer under vacuum to a constant weight.

Characterization:

-

Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC).

-

Structure and Stereoregularity: Analyzed using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

Thermal Properties: Investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Logical Workflow for Polymerization:

Caption: Workflow for the synthesis and characterization of poly(this compound).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound makes it an excellent participant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[3][4] This reaction allows for the highly efficient and specific formation of a stable triazole linkage between the alkyne (4-ET) and an azide-functionalized molecule or surface. This has significant implications for:

-

Surface Functionalization: Modifying the surfaces of materials (e.g., silicon wafers, nanoparticles) to alter their properties, such as hydrophobicity, biocompatibility, or to introduce specific recognition sites.

-

Synthesis of Complex Macromolecules: Creating well-defined block copolymers, star polymers, and dendrimers.

-

Bioconjugation: Linking polymers to biological molecules for applications in drug delivery and diagnostics.

Experimental Protocol: Surface Modification of an Azide-Functionalized Surface with this compound via CuAAC

This protocol is a general procedure for the "grafting-to" approach of surface modification.

Materials:

-

Azide-functionalized substrate (e.g., azide-terminated self-assembled monolayer on a silicon wafer)

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or a mixture of water and a miscible organic solvent)

-

Reaction vessel

Procedure:

-

Place the azide-functionalized substrate in a reaction vessel.

-

Prepare a solution of this compound in the chosen solvent.

-

Prepare separate aqueous solutions of copper(II) sulfate and sodium ascorbate.

-

Add the solution of this compound to the reaction vessel, ensuring the substrate is fully immersed.

-

Sequentially add the copper(II) sulfate solution and the sodium ascorbate solution to the reaction mixture. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.

-

Gently agitate the reaction vessel and allow it to react at room temperature for a suitable duration (e.g., 2-24 hours).

-

Remove the substrate from the reaction solution.

-

Rinse the substrate sequentially with the reaction solvent, deionized water, and an organic solvent like ethanol or acetone to remove unreacted reagents and byproducts.

-

Dry the modified substrate under a gentle stream of nitrogen.

Characterization of the Modified Surface:

-

Contact Angle Goniometry: To assess changes in surface wettability (hydrophobicity/hydrophilicity).

-

X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of nitrogen from the triazole ring and changes in elemental composition.

-

Atomic Force Microscopy (AFM): To analyze changes in surface morphology and roughness.

Logical Workflow for CuAAC Surface Modification:

Caption: General workflow for surface modification using CuAAC with this compound.

Potential for Advanced Applications

The combination of a polymerizable alkyne group and a modifiable methyl group on the aromatic ring opens up further possibilities for creating advanced materials with tailored properties.

-

Copolymers: this compound can be copolymerized with other substituted acetylenes to fine-tune the optoelectronic and mechanical properties of the resulting materials.[5] By carefully selecting co-monomers, researchers can control properties such as the band gap, solubility, and flexibility of the final polymer.

-

Cross-linked Materials: The poly(this compound) backbone is a conjugated system. The pendant methyl groups could potentially be functionalized post-polymerization, for example, through oxidation to carboxylic acids or bromination, to introduce cross-linking sites. This would lead to the formation of robust polymer networks with enhanced thermal and mechanical stability.

Conclusion

This compound is a valuable and versatile monomer in materials science. Its ability to undergo controlled polymerization and participate in highly efficient click chemistry reactions makes it a powerful tool for the synthesis of a wide array of functional materials. From conjugated polymers for optoelectronic applications to precisely functionalized surfaces and complex macromolecular architectures, this compound offers significant potential for the development of next-generation materials. The experimental protocols and workflows provided in this guide serve as a foundation for researchers to explore and exploit the unique properties of this promising building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of Substituted Polyacetylenes | MDPI [mdpi.com]

- 3. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Balancing the mechanical and optoelectronic properties of light-emitting copolymers via precise control of the soft-to-rigid segment ratio - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Review of 4-Ethynyltoluene in organic synthesis literature

An In-depth Technical Guide to 4-Ethynyltoluene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-methylphenylacetylene, is a versatile terminal alkyne that serves as a crucial building block in modern organic synthesis. Its rigid structure and reactive ethynyl group make it an ideal participant in a variety of powerful coupling reactions. This technical guide provides a comprehensive review of the applications of this compound, with a focus on its role in Sonogashira cross-coupling, azide-alkyne "click" cycloaddition, and the synthesis of advanced polymers and materials. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to facilitate its use in research and development.

Physicochemical Properties of this compound

This compound is a clear, pale yellow liquid at room temperature.[1][2] It is characterized by the presence of a terminal alkyne group attached to a toluene moiety, which dictates its chemical reactivity.[2] It is insoluble in water but soluble in many organic solvents.[2][3]

| Property | Value | Reference |

| CAS Number | 766-97-2 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₉H₈ | [3][4][5][9] |

| Molecular Weight | 116.16 g/mol | [2][4][5] |

| Appearance | Clear pale yellow liquid | [1][2] |

| Boiling Point | 168-170 °C | [1][2][7] |

| Density | 0.916 g/mL at 25 °C | [1][2][7] |

| Refractive Index (n²⁰/D) | 1.547 | [1][2][7] |

| Water Solubility | Insoluble | [1][2][3][7] |

| Storage Conditions | 2-8°C, Sealed in dry | [2][3] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dehalogenation of a suitable precursor. One documented method provides a high yield of the final product.[3]

Experimental Protocol: Preparation from p-Toluene Ethynyl Bromide[3]

-

Reaction Setup: To a 60 mL sealed tube reactor, add p-toluene ethynyl bromide (98 mg, 0.5 mmol), cesium carbonate (163 mg, 0.5 mmol), and dimethyl sulfoxide (5 mL).

-

Reaction: Stir the mixture at 95 °C for 15 hours.

-

Work-up: After the reaction is complete, add deionized water to the system and extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by column chromatography using petroleum ether as the eluent to yield this compound as a colorless liquid (54 mg, 93% yield).

Caption: Workflow for the synthesis of this compound.

Key Applications in Organic Synthesis

The terminal alkyne functionality of this compound makes it a valuable partner in several cornerstone reactions of modern organic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10][11][12] This reaction is widely used in the synthesis of complex molecules, natural products, and organic materials due to its mild conditions and high functional group tolerance.[11][13]

Caption: General reaction scheme for Sonogashira coupling.

Quantitative Data for Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. | Yield (%) | Reference |

| Iodobenzene | This compound | Pd/Cu Janus Catalyst | Et₃N | H₂O | RT | 96 | [10] |

| 2,6,9,10-Tetrabromoanthracene | This compound | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | 85 | [14] |

Experimental Protocol: Sonogashira Coupling of Iodobenzene and this compound [10]

-

Reactants: In a reaction vessel, combine iodobenzene (1 mmol), this compound (1 mmol), a magnetic Janus-type catalyst containing 1.2 wt.% Pd (30 mg), and H₂O (5 mL).

-

Base: Add triethylamine (Et₃N, 3 mmol) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Catalyst Removal: Upon completion, separate the magnetic catalyst using an external magnet.

-

Work-up and Purification: Isolate the product through standard extraction and purification procedures to yield 1-phenyl-2-(p-tolyl)acetylene. The reported yield for this transformation is 96%.[10]

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduced by K.B. Sharpless, "click chemistry" describes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[15][16] The premier click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[15][17][18] this compound is an excellent alkyne component for this transformation, enabling its conjugation to molecules bearing an azide group.

Caption: General reaction scheme for CuAAC click chemistry.

Experimental Protocol: General Procedure for CuAAC Reaction [19]

-

Reactants: In a vial, dissolve the organic azide (1.0 equiv) and this compound (1.0-1.2 equiv) in a suitable solvent (e.g., a t-BuOH/H₂O mixture).

-

Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst. This can be done by adding a solution of sodium ascorbate (0.2-0.3 equiv) to a solution of copper(II) sulfate pentahydrate (0.1 equiv).

-

Reaction: Add the freshly prepared catalyst solution to the mixture of the azide and alkyne. Stir the reaction at room temperature. The reaction is often complete within 1-24 hours.

-

Work-up: Upon completion, the triazole product can often be isolated by simple filtration if it precipitates, or by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and solvent evaporation. Chromatographic purification is often not required.[16][19]

Polymer and Materials Science

This compound serves as a monomer in the synthesis of substituted polyacetylenes. These polymers are of significant interest in materials science due to their potential applications in electronics and photonics.[20] Rhodium-catalyzed polymerizations, in particular, allow for the creation of well-defined polymers with controlled molecular weights and stereochemistry.[20] Furthermore, this compound is used as an intermediate in the synthesis of liquid crystals and other advanced organic materials.[1][2]

Caption: General workflow for synthesizing polymers from this compound.

Building Block in Drug Discovery

The structural rigidity and synthetic accessibility of this compound make it an important building block in medicinal chemistry and drug discovery.[3][21] The alkyne group can be used as a synthetic handle for elaboration into more complex structures or as a key pharmacophoric element. Cross-coupling reactions involving this compound are frequently employed to rapidly build libraries of compounds for structure-activity relationship (SAR) studies.[22]

Safety and Handling

This compound is a flammable liquid and an irritant to the eyes, respiratory system, and skin.[3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Keep away from sources of ignition.[3]

Conclusion

This compound is a cornerstone reagent in organic synthesis, valued for its reliability and versatility. Its participation in robust and efficient reactions like the Sonogashira coupling and CuAAC click chemistry has cemented its role in the synthesis of pharmaceuticals, functional polymers, and liquid crystals. The detailed protocols and data provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic building block in their own discovery and development efforts.

References

- 1. This compound | 766-97-2 [chemicalbook.com]

- 2. Cas 766-97-2,this compound | lookchem [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 766-97-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. p-Ethynyltoluene | C9H8 | CID 13018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Click Chemistry [organic-chemistry.org]

- 16. tcichemicals.com [tcichemicals.com]

- 17. Click chemistry - Wikipedia [en.wikipedia.org]

- 18. 點擊化學試劑概述 [sigmaaldrich.com]

- 19. youtube.com [youtube.com]

- 20. Recent Advances in the Synthesis of Substituted Polyacetylenes [mdpi.com]

- 21. News | New building blocks for drug discovery [uni-muenster.de]

- 22. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling precautions for 4-Ethynyltoluene

An In-depth Technical Guide to the Safe Handling of 4-Ethynyltoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 1-ethynyl-4-methylbenzene or p-tolylacetylene, is a terminal alkyne compound widely utilized as an intermediate in organic synthesis.[1][2] Its applications span the creation of complex molecular structures, including bis(bicyclic) products, and its use in the development of novel organic functional materials such as liquid crystals.[2] The presence of the highly reactive ethynyl group necessitates a thorough understanding of its properties and strict adherence to safety protocols to mitigate potential hazards in a laboratory or industrial setting.

This guide provides comprehensive safety and handling information for this compound, targeting professionals in research and drug development. It outlines the toxicological and physicochemical properties, recommended handling procedures, emergency protocols, and proper disposal methods.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a flammable liquid and vapor that can cause significant health effects through various exposure routes.[3][4][5] The primary hazards include skin and eye irritation, respiratory irritation, and a severe aspiration risk.[1][3][4]

GHS Classification Summary

| Hazard Class | Category | Signal Word | Hazard Statement |

| Flammable Liquids | 3 | Warning | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |

| Aspiration Hazard | 1 | Danger | H304: May be fatal if swallowed and enters airways[3][5] |

Physicochemical and Toxicological Properties

Understanding the physical, chemical, and toxicological properties of this compound is critical for its safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 766-97-2 |

| Molecular Formula | C₉H₈ |

| Molecular Weight | 116.16 g/mol [5] |

| Appearance | Colorless to pale yellow liquid[1][2] |

| Boiling Point | 168-170 °C (lit.)[2][6][7] |

| Density | 0.916 g/mL at 25 °C (lit.)[2][6][7] |

| Flash Point | 49 °C (120.2 °F) - closed cup[2] |

| Refractive Index | n20/D 1.547 (lit.)[2][6][7] |

| Water Solubility | Insoluble[1][2][6] |

Table 2: Toxicological Data

| Exposure Route | Effect |

| Inhalation | May cause respiratory irritation.[4][5] Vapors may cause dizziness or suffocation. |

| Skin Contact | Causes skin irritation.[4][5] Prolonged contact may lead to dermatitis. |

| Eye Contact | Causes serious eye irritation.[4][5] |

| Ingestion | May be fatal if swallowed and enters airways due to aspiration hazard.[3][5] Aspiration may cause pulmonary edema and pneumonitis.[3] |

| Chronic Effects | The toxicological properties have not been fully investigated.[3] Chronic exposure may lead to effects similar to other aromatic hydrocarbons. |

Experimental Protocols and Handling Procedures

Adherence to strict protocols is essential to ensure safety. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specific Recommendations | Rationale |

| Eye and Face | Chemical splash goggles and/or a face shield.[8][9][10] | Protects against splashes and vapors that can cause severe eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[8] | Prevents skin contact, irritation, and potential absorption. |

| Skin and Body | A standard laboratory coat must be worn. A chemical-resistant apron is recommended for larger quantities or when there is a significant risk of splashing.[8] | Prevents contamination of personal clothing and skin. |

| Respiratory Protection | Use in a chemical fume hood is required.[8] If a fume hood is not available, a NIOSH/MSHA approved respirator for organic vapors should be used.[4] | Avoids inhalation of vapors which can cause respiratory tract irritation.[8] |

General Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Caption: Standard laboratory workflow for handling this compound.

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[3] Recommended storage temperatures range from room temperature to 2-8°C for long-term stability.[1][8]

-

Containers: Keep in a tightly sealed, properly labeled container.[3]

-

Incompatibilities: Store away from strong oxidizing agents and strong reducing agents.[4] Keep away from heat, sparks, and open flames.[3][4][11]

-

Grounding: Prevent electrostatic charge build-up by using common bonding and grounding techniques.[3]

Emergency Procedures

Immediate and appropriate action during an emergency is critical to minimizing harm. An eyewash station and safety shower must be readily accessible in the work area.[8]

First-Aid Measures

Table 4: First-Aid Protocols

| Exposure | Procedure |

| Inhalation | Move the person to fresh air. If symptoms develop or persist, call a physician.[3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.[3] Get medical attention if irritation develops and persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation develops and persists.[3] |

| Ingestion | Do not induce vomiting. Immediately call a POISON CENTER or doctor/physician.[3] If vomiting occurs, keep head low so that stomach contents do not enter the lungs.[3] |

Spill and Leak Response

In the event of a spill, the following workflow should be initiated.

Caption: Emergency response workflow for a this compound spill.

Fire-Fighting Measures

-

Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[11] Do not use a solid stream of water as it may scatter and spread the fire.

-

Specific Hazards: The compound is a flammable liquid.[3] Vapors are heavier than air and may travel to a source of ignition and flash back.[4] Containers may explode when heated.[4]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing.[3]

Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.[3] Chemical waste should be collected in a designated, labeled, and tightly sealed container. Do not dispose of it down the drain or with general waste.

Conclusion